1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea
Descripción
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O5/c1-34-22-7-4-20(5-8-22)30-14-12-29(13-15-30)11-10-27-26(33)28-19-16-25(32)31(18-19)21-6-9-23(35-2)24(17-21)36-3/h4-9,17,19H,10-16,18H2,1-3H3,(H2,27,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLLWWJJLDIFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea is a synthetic organic molecule with potential therapeutic applications. Its unique structure, which includes a pyrrolidinone core and piperazine moiety, suggests a variety of biological activities that warrant detailed investigation.
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 368.43 g/mol |
| Molecular Formula | C21H24N4O4 |
| LogP | 2.3307 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 55.982 Ų |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical signaling pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the pyrrolidinone core may influence enzyme modulation.
Antitumor Activity
Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound's activity against tumor cells has yet to be fully characterized but is hypothesized based on structural analogs.
Antimicrobial Properties
Compounds containing piperazine and pyrrolidine structures have been reported to possess antimicrobial activity. For example, a series of synthesized piperazine derivatives demonstrated notable antibacterial and antifungal effects . The specific compound's ability to inhibit microbial growth remains an area for future exploration.
Neuropharmacological Effects
Given the structural features of the compound, it may also interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Similar compounds have been studied for their potential in treating disorders such as anxiety and depression . The role of the methoxy groups in modulating receptor affinity could be significant in this context.
Case Studies
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of related compounds, researchers found that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A series of piperazine-based compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL. These findings suggest that modifications to the piperazine structure can enhance antimicrobial potency .
Future Directions
Further research is needed to elucidate the precise biological mechanisms underlying the activities of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea . Potential studies could include:
- In vitro and in vivo efficacy testing against a broader range of cancer cell lines and microbial strains.
- Mechanistic studies focusing on receptor binding assays to understand its neuropharmacological effects.
- Structure-activity relationship (SAR) studies to identify modifications that enhance desired biological activities while minimizing toxicity.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that compounds with similar structures often exhibit diverse biological activities, particularly in the realm of cancer therapy and neurological disorders. The following sections detail specific applications:
Anticancer Activity
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. Preliminary studies suggest that urea derivatives can interact with various biological targets, potentially leading to growth inhibition in cancer cell lines .
Case Study:
In vitro studies have demonstrated that similar urea derivatives show significant antiproliferative activity against a panel of human cancer cell lines. For instance, compounds derived from 1-phenyl-3-(pyridin-3-yl)urea scaffolds have shown promising results against melanoma and renal cancer cell lines .
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin receptors due to the presence of piperazine moieties. This interaction could lead to applications in treating mood disorders and anxiety .
Case Study:
Research into piperazine derivatives has indicated their efficacy in modulating serotonin pathways, which are critical in the treatment of depression and anxiety disorders. Compounds with similar structural features have been tested for their ability to act as selective serotonin reuptake inhibitors (SSRIs) .
Comparación Con Compuestos Similares
BF13928 (CAS: 877641-60-6)
- Structure : 3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(methylsulfanyl)phenyl]urea
- Molecular Formula : C₂₀H₂₃N₃O₄S
- Molecular Weight : 401.48 g/mol
- Key Differences : Replaces the piperazine-ethyl group with a 2-(methylsulfanyl)phenyl substituent. The absence of the piperazine moiety reduces molecular weight and likely alters receptor affinity compared to the target compound .
CAS 894024-23-8
- Structure : 1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
- Molecular Formula : C₂₅H₃₃N₅O₃
- Molecular Weight : 451.6 g/mol
- Key Differences: Substitutes the 3,4-dimethoxyphenyl group on the pyrrolidinone with a 4-methylphenyl group.
Urea Derivatives with Heterocyclic Substituents
Compound 15a ()
- Structure : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea
- Key Features: Incorporates a triazole-pyridine scaffold instead of pyrrolidinone. The nitro group introduces strong electron-withdrawing effects, which may influence redox properties and metabolic stability .
MK13 ()
- Structure : 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea
- Key Features: Replaces the pyrrolidinone-piperazine system with a pyrazole ring.
Piperazine-Containing Urea Derivatives
Compound 25 ()
- Structure: 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-methylpiperazine-1-yl)carbonyl]phenyl}urea
- Molecular Formula : C₂₉H₃₅N₉O₄
- Key Differences: Features a triazine-morpholino core instead of pyrrolidinone.
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|
| Target Compound | 497.6 | ~3.8* |
| BF13928 | 401.48 | ~3.2 |
| CAS 894024-23-8 | 451.6 | ~3.5 |
| Compound 25 () | 570.6 | ~2.1 |
*Estimated based on structural analogs (e.g., reports LogP = 4.36 for a related urea derivative). The target compound’s higher molecular weight and moderate LogP suggest balanced solubility and blood-brain barrier penetration .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction parameters influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrrolidinone core via cyclization of precursors (e.g., γ-lactam intermediates) under acidic/basic conditions .
- Step 2: Functionalization with the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Introduction of the urea linker and piperazine-ethyl moiety through carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Critical Parameters:
- Temperature control during cyclization (e.g., 60–80°C for optimal ring closure without side reactions) .
- Solvent selection (e.g., DMF or THF for polar intermediates, dichloromethane for urea formation) .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .
Q. How is structural characterization performed, and what analytical techniques resolve ambiguities in complex regions (e.g., stereochemistry)?
Primary Techniques:
- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms urea NH protons (δ 8.1–8.5 ppm) .
- HRMS: Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₃₆N₄O₆: 561.2665) .
- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and urea NH stretches (~3320 cm⁻¹) .
Advanced Resolution:
Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?
Initial Screens:
- Enzyme Inhibition: Test against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) due to the piperazine-urea scaffold’s prevalence in modulator design .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility/Permeability: HPLC-based kinetic solubility (PBS, pH 7.4) and Caco-2 cell monolayer assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a target enzyme (e.g., kinase X)?
Methodology:
- Analog Synthesis: Vary substituents on the dimethoxyphenyl (e.g., replace OCH₃ with CF₃) or piperazine (e.g., substitute 4-methoxyphenyl with 4-fluorophenyl) .
- Assay Design:
Case Study:
Replacing the 4-methoxyphenyl group with a 4-cyanophenyl moiety improved kinase inhibition (IC₅₀ reduced from 120 nM to 45 nM) but decreased solubility .
Q. How can contradictory data between in vitro and in vivo efficacy be systematically addressed?
Analysis Framework:
Pharmacokinetic Profiling:
- Measure plasma stability (e.g., mouse microsomal assay) and clearance rates .
- Adjust dosing regimen if rapid metabolism is observed (e.g., t₁/₂ < 2 hrs).
Metabolite Identification:
- Use LC-MS/MS to detect major metabolites (e.g., demethylation of methoxy groups) .
Formulation Optimization:
- Improve bioavailability via nanoemulsions or cyclodextrin complexes if solubility <10 µg/mL .
Example:
In vitro IC₅₀ of 50 nM against PI3Kγ did not translate to in vivo tumor regression due to poor blood-brain barrier penetration, resolved by adding a polyethylene glycol (PEG) linker .
Q. What strategies mitigate off-target effects observed in high-throughput screening (HTS)?
Approaches:
- Counter-Screening: Test against related enzymes (e.g., PI3Kα/β/δ isoforms) to assess selectivity .
- Proteome-Wide Profiling: Use affinity pulldown with biotinylated probes and mass spectrometry .
- Crystallography: Identify non-conserved binding site residues to guide selective analog design .
Data-Driven Example:
Off-target binding to carbonic anhydrase was eliminated by replacing the urea linker with a thiourea group, altering H-bond donor capacity .
Q. How are computational methods integrated to predict metabolic liabilities?
Workflow:
In Silico Tools:
- SwissADME: Predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of methoxy groups) .
- Meteor Nexus: Identify likely Phase I/II metabolites.
Experimental Validation:
- Incubate with liver microsomes and track metabolite formation via LC-HRMS .
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